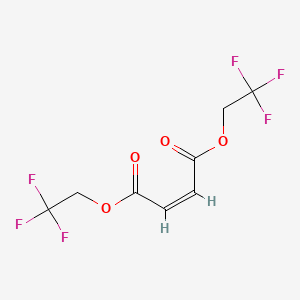

Bis(2,2,2-trifluoroethyl)maleate

Description

Overview of Maleate (B1232345) Esters as Versatile Chemical Building Blocks

Maleate esters are derivatives of maleic acid and are characterized by a carbon-carbon double bond within the ester functionality. This unsaturation makes them valuable as monomers in polymerization reactions. For example, maleic acid monomethyl ester is used in the production of polyvinyl alcohol. biosynth.com The double bond can readily participate in various chemical transformations, allowing for the synthesis of a wide array of more complex molecules. Their ability to act as a scaffold for further chemical elaboration makes maleate esters versatile building blocks in organic synthesis.

Structural Characteristics and Unique Attributes of Bis(2,2,2-trifluoroethyl)maleate

Bis(2,2,2-trifluoroethyl)maleate is a specialized diester of maleic acid. Its structure is distinguished by the presence of two 2,2,2-trifluoroethyl groups attached to the carboxylate functions of the maleate backbone. The key feature of this molecule is the combination of the reactive carbon-carbon double bond of the maleate core with the unique properties conferred by the trifluoroethyl groups. The high electronegativity of the fluorine atoms significantly influences the electronic nature of the ester groups and the double bond.

Below is a table summarizing some of the key properties of Bis(2,2,2-trifluoroethyl)maleate:

| Property | Value |

| CAS Number | 116401-64-0 oakwoodchemical.comchemscene.comscbt.comchemicalbook.com |

| Molecular Formula | C₈H₆F₆O₄ oakwoodchemical.comscbt.com |

| Molecular Weight | 280.12 g/mol chemscene.comscbt.com |

| Boiling Point | 50°C at 144mm Hg oakwoodchemical.com |

This table is interactive. You can sort and filter the data.

Historical Context and Evolution of Research on Bis(2,2,2-trifluoroethyl)maleate

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of a fluorinated organic compound. numberanalytics.com However, the field gained significant momentum in the mid-20th century, driven by the need for new materials with enhanced properties, particularly during World War II. nih.gov The development of new fluorinating agents and synthetic methodologies has since enabled the preparation of a vast array of fluorinated compounds. nih.gov

Research specifically on Bis(2,2,2-trifluoroethyl)maleate is more recent and is situated within the broader context of the development of fluorinated monomers and polymers. The synthesis and characterization of such compounds are often driven by the search for new materials with specific thermal, chemical, or optical properties. While a detailed historical account of this specific molecule is not extensively documented in readily available literature, its emergence is a logical progression in the field of organofluorine chemistry, combining the reactivity of the maleate core with the property-enhancing effects of trifluoroethyl groups.

Structure

3D Structure

Properties

CAS No. |

116401-64-0 |

|---|---|

Molecular Formula |

C8H6F6O4 |

Molecular Weight |

280.12 g/mol |

IUPAC Name |

bis(2,2,2-trifluoroethyl) (E)-but-2-enedioate |

InChI |

InChI=1S/C8H6F6O4/c9-7(10,11)3-17-5(15)1-2-6(16)18-4-8(12,13)14/h1-2H,3-4H2/b2-1+ |

InChI Key |

KZTDZFZLDVZRCF-OWOJBTEDSA-N |

SMILES |

C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F |

Isomeric SMILES |

C(C(F)(F)F)OC(=O)/C=C/C(=O)OCC(F)(F)F |

Canonical SMILES |

C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bis 2,2,2 Trifluoroethyl Maleate

Esterification Reactions for Bis(2,2,2-trifluoroethyl)maleate Synthesis

The most common and direct method for synthesizing Bis(2,2,2-trifluoroethyl)maleate is through the esterification of maleic acid or its anhydride (B1165640) with 2,2,2-trifluoroethanol (B45653). This can be achieved through several approaches, including direct esterification and transesterification, often employing a catalyst to enhance reaction rates and yields.

Direct Esterification Approaches

Direct esterification involves the reaction of maleic acid or, more commonly, maleic anhydride with two equivalents of 2,2,2-trifluoroethanol. The reaction with maleic anhydride is generally preferred as it initially proceeds via a rapid, non-catalytic ring-opening to form the monoester, which then requires a catalyst for the second esterification step. google.com

A key challenge in direct esterification is the removal of water, a byproduct of the reaction, which can limit the reaction equilibrium and reduce the yield of the desired diester. To overcome this, azeotropic removal of water using a Dean-Stark apparatus is a widely employed technique. researchgate.netnih.govwhiterose.ac.uk A solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene, is used to continuously remove water from the reaction mixture, thereby driving the reaction towards completion.

The reaction is typically carried out at elevated temperatures, and the choice of catalyst is crucial for achieving high conversion and selectivity.

Table 1: Representative Conditions for Direct Esterification

| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Maleic Anhydride, 2,2,2-Trifluoroethanol | p-Toluenesulfonic acid | Toluene | Reflux | 8 - 12 | Moderate to High | google.com |

| Maleic Acid, 2,2,2-Trifluoroethanol | Sulfuric Acid | None | 120 - 140 | 6 - 10 | Moderate | researchgate.net |

| Maleic Anhydride, 2,2,2-Trifluoroethanol | Amberlyst-15 | Toluene | 110 | 10 | High | researchgate.net |

Transesterification Pathways

An alternative to direct esterification is the transesterification of a more common dialkyl maleate (B1232345), such as dimethyl maleate or diethyl maleate, with 2,2,2-trifluoroethanol. This method can be advantageous when the starting dialkyl maleate is readily available and cost-effective. The reaction involves the exchange of the alkyl groups of the ester with the trifluoroethyl groups from the alcohol.

Transesterification reactions are also equilibrium-limited and are typically catalyzed by acids or bases. The removal of the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is essential to drive the reaction towards the formation of Bis(2,2,2-trifluoroethyl)maleate. This can be achieved by distillation if there is a sufficient boiling point difference between the alcohols.

Table 2: Conceptual Transesterification Reaction

| Starting Ester | Alcohol | Catalyst | Key Condition |

| Dimethyl Maleate | 2,2,2-Trifluoroethanol | Sodium Methoxide | Removal of Methanol |

| Diethyl Maleate | 2,2,2-Trifluoroethanol | Titanium (IV) Isopropoxide | High Temperature |

While specific data for the transesterification to Bis(2,2,2-trifluoroethyl)maleate is not abundant in the literature, studies on the transesterification of other dialkyl carbonates and esters provide valuable insights into potential catalysts and reaction conditions. researchgate.netnih.gov

Catalytic Systems in Maleate Ester Synthesis

A variety of catalytic systems can be employed for the synthesis of maleate esters, including both homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid and p-toluenesulfonic acid are effective catalysts for esterification. google.comresearchgate.net However, their use can lead to challenges in separation, purification, and can generate acidic waste streams.

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer significant advantages in terms of ease of separation from the reaction mixture and potential for recyclability. researchgate.net Other heterogeneous catalysts that have been explored for the esterification of maleic anhydride include zeolites and supported heteropoly acids. google.comresearchgate.net These catalysts can provide high activity and selectivity, contributing to more environmentally friendly processes.

The choice of catalyst can influence not only the reaction rate but also the selectivity towards the desired diester and the potential for side reactions, such as the isomerization of maleate to fumarate (B1241708).

Alternative Synthetic Routes to Fluoroalkyl Maleate Derivatives

While direct esterification and transesterification are the most common methods, other synthetic strategies can be envisioned for the preparation of fluoroalkyl maleates. One such approach could involve the reaction of maleoyl chloride with 2,2,2-trifluoroethanol in the presence of a base to neutralize the HCl byproduct. However, this method may be less desirable for industrial-scale production due to the cost and handling of the acid chloride.

Another potential route could involve the use of fluorinated building blocks. For instance, the reaction of a trifluoroethyl-containing nucleophile with a suitable maleic acid derivative could be explored. Research into the synthesis of other fluorinated esters often involves the use of specialized fluorinating agents or the construction of the fluorinated alkyl chain prior to the esterification step.

Green Chemistry Principles in the Preparation of Bis(2,2,2-trifluoroethyl)maleate

The application of green chemistry principles to the synthesis of Bis(2,2,2-trifluoroethyl)maleate is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a chemical process. While toluene is effective for azeotropic water removal, its use is coming under increasing scrutiny. whiterose.ac.uk Green solvent selection guides recommend alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) which may serve as more environmentally benign options for azeotropic distillation. whiterose.ac.ukrsc.orgresearchgate.net The use of fluorinated solvents themselves, such as 2,2,2-trifluoroethanol in excess, can also be considered, potentially simplifying work-up procedures. acs.org

Recyclable Catalysts: The use of heterogeneous catalysts, as mentioned in section 2.1.3, is a cornerstone of green chemistry. kobe-u.ac.jp Recyclable solid acid catalysts like ion-exchange resins or zeolites minimize waste and reduce the need for corrosive and difficult-to-handle homogeneous catalysts. researchgate.netnih.gov Fluorous catalysts, which can be recovered by fluorous-phase separation, also present a promising avenue for catalyst recycling in fluorinated compound synthesis. researchgate.net

Energy Efficiency: The development of more active catalysts that allow for lower reaction temperatures and shorter reaction times can significantly reduce energy consumption. Microwave-assisted synthesis has been shown to accelerate the synthesis of related fluorinated phosphonates and could potentially be applied to the synthesis of Bis(2,2,2-trifluoroethyl)maleate to improve energy efficiency. nih.gov

Purification and Isolation Techniques in Laboratory and Industrial Scale Synthesis

The purification and isolation of Bis(2,2,2-trifluoroethyl)maleate from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the scale of the synthesis and the nature of the impurities.

Laboratory Scale: On a laboratory scale, purification is typically achieved through a combination of techniques. After the reaction, the mixture is usually washed with an aqueous solution to remove any unreacted acid, alcohol, and water-soluble byproducts. The organic layer is then dried over a drying agent like magnesium sulfate (B86663) or sodium sulfate. The final purification is often carried out by vacuum distillation to separate the product from the solvent and any high-boiling impurities. ysu.edupdx.edu Flash column chromatography can also be employed for high-purity samples. ysu.edu

Industrial Scale: For industrial-scale production, fractional distillation under reduced pressure is the most common and economically viable method for purifying esters. The design of the distillation column and the optimization of operating conditions are crucial for achieving the desired purity and minimizing product loss. The removal of the catalyst, especially in the case of homogeneous catalysts, requires specific neutralization and extraction steps prior to distillation. The use of heterogeneous catalysts simplifies this process, as they can be removed by filtration. For large-scale operations, continuous-flow reactors coupled with in-line purification systems can offer significant advantages in terms of efficiency and consistency.

Table 3: Physicochemical Properties of Bis(2,2,2-trifluoroethyl)maleate

| Property | Value | Reference |

| CAS Number | 116401-64-0 | chemscene.comscbt.comchemicalbook.com |

| Molecular Formula | C8H6F6O4 | chemscene.comscbt.com |

| Molecular Weight | 280.12 g/mol | chemscene.comscbt.com |

| Boiling Point | 50 °C / 144 mmHg | oakwoodchemical.com |

| Purity (typical) | >98% | chemscene.comfluoryx.com |

Elucidation of Reaction Pathways and Reactivity of Bis 2,2,2 Trifluoroethyl Maleate

Electrophilic and Nucleophilic Additions to the Maleate (B1232345) Double Bond

The carbon-carbon double bond in bis(2,2,2-trifluoroethyl)maleate is electron-deficient due to the conjugation with the two carbonyl groups of the ester functionalities. This electronic characteristic makes it a prime candidate for nucleophilic addition reactions. Nucleophiles, which are electron-rich species, are attracted to the electrophilic double bond. The reaction generally proceeds via a Michael-type addition, where the nucleophile attacks one of the β-carbon atoms of the double bond, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final addition product. The general mechanism involves the attack of a nucleophile (Nu⁻) on the double bond, followed by protonation.

Conversely, the electron-poor nature of the double bond makes electrophilic additions less favorable compared to electron-rich alkenes. Electrophilic addition reactions typically involve the initial attack of an electrophile (E⁺) on the double bond to form a carbocation intermediate. ucalgary.ca However, the presence of the electron-withdrawing ester groups destabilizes any potential carbocation intermediate, thus increasing the activation energy for electrophilic attack. While reactions with strong electrophiles might still be possible, they are generally less facile than nucleophilic additions. Electrophilic fluorination of alkenes, for instance, often requires specialized reagents and proceeds through various mechanisms, including the formation of bridged iodonium (B1229267) species when hypervalent iodine reagents are used. mdpi.comnih.gov

Radical Reactions Involving the Bis(2,2,2-trifluoroethyl)maleate Moiety

The double bond of bis(2,2,2-trifluoroethyl)maleate can also participate in radical reactions. Radical addition to the double bond can be initiated by a radical species, leading to the formation of a new radical intermediate that can then propagate a chain reaction, such as in polymerization. The radical polymerization of fluorinated acrylates and methacrylates, such as 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) and 2,2,2-trifluoroethyl methacrylate (B99206) (MATRIFE), has been studied, demonstrating the capability of these types of monomers to undergo radical-initiated polymerization. rsc.orgresearchgate.net For instance, the radical copolymerization of FATRIFE with 2-(trifluoromethyl)acrylic acid has been shown to produce statistical copolymers. rsc.org Similarly, studies on the radical copolymerization of 2,2,2-trifluoroethyl methacrylate (TFEMA) have provided insights into the reactivity ratios of such monomers. researchgate.net These studies suggest that bis(2,2,2-trifluoroethyl)maleate would also be susceptible to radical polymerization, potentially leading to polymers with unique properties conferred by the fluorinated ester groups.

Mechanisms of Transesterification and Hydrolysis

The ester groups of bis(2,2,2-trifluoroethyl)maleate are susceptible to both transesterification and hydrolysis, primarily through nucleophilic acyl substitution mechanisms.

Transesterification is the process of exchanging the alcohol part of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. In the case of bis(2,2,2-trifluoroethyl)maleate, the 2,2,2-trifluoroethanol (B45653) can be displaced by another alcohol. The use of fluorinated distannoxane catalysts in a fluorous biphasic system has been shown to be highly effective for the transesterification of esters with a 1:1 ratio of reactants, leading to near-quantitative conversion and yield. acs.org Another approach involves the use of a zirconocene (B1252598) complex as a catalyst for the direct transesterification of acyl acids and esters under solvent-free conditions. researchgate.net For fluorinated esters specifically, a selective transesterification protocol for β-fluorinated α-imino esters has been developed using TBAF (tetrabutylammonium fluoride) and an alkyl halide. acs.org A patent also describes a process for producing fluorinated esters via a transesterification step. google.com

Hydrolysis of the ester involves the cleavage of the ester bond by water, typically under acidic or basic conditions, to yield the corresponding carboxylic acid (maleic acid) and 2,2,2-trifluoroethanol. The rate of hydrolysis is significantly influenced by the electron-withdrawing nature of the trifluoroethyl groups. Studies on the hydrolysis of C-terminal partially fluorinated ethyl esters in peptide models have shown that the rate of hydrolysis increases with the number of fluorine atoms. nih.gov The trifluoroethyl ester exhibited the fastest hydrolysis rate among the studied fluorinated esters. nih.gov The kinetics of alkaline hydrolysis of esters are generally second-order, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The hydrolysis rates of ester-modified polymers have also been shown to be tunable by varying pH and temperature. nih.gov

A study on the hydrolysis of a series of C-terminal esters provided the following half-life data at pH 11 and 298 K, illustrating the effect of fluorination on the rate of hydrolysis. nih.gov

| Ester Moiety | Number of Fluorine Atoms | Half-life (t₁/₂) at pH 11 (min) |

| Methyl | 0 | - |

| Ethyl | 0 | Slower than methyl |

| 2-Fluoroethyl | 1 | ~8 times faster than ethyl |

| 2,2-Difluoroethyl | 2 | 3-4 times faster than 2-fluoroethyl |

| 2,2,2-Trifluoroethyl | 3 | 6.4 ± 1.7 |

Role of the Bis(2,2,2-trifluoroethyl) Ester Group in Modulating Reactivity

Activation of the Double Bond: The inductive effect of the CF₃ groups makes the carbon-carbon double bond more electrophilic and thus more susceptible to nucleophilic attack. This is a key factor in its reactivity towards nucleophiles in Michael additions.

Activation of the Carbonyl Carbon: The electron-withdrawing nature of the trifluoroethyl group makes the carbonyl carbon of the ester more electrophilic. This increased electrophilicity facilitates nucleophilic acyl substitution reactions, such as hydrolysis and transesterification, by making the carbonyl carbon more susceptible to attack by nucleophiles like water, hydroxide ions, or alkoxides. The Hammett equation, which relates reaction rates to substituent effects, would predict a positive ρ value for reactions where a negative charge is built up in the transition state, such as in the base-catalyzed hydrolysis of these esters. wikipedia.org

Leaving Group Ability: The 2,2,2-trifluoroethoxide ion is a relatively good leaving group due to the stabilization of the negative charge by the electron-withdrawing fluorine atoms. This facilitates the second step of the nucleophilic acyl substitution mechanism (expulsion of the leaving group).

Comparative Reactivity Studies with Other Maleate and Fumarate (B1241708) Esters

Direct comparative reactivity studies specifically involving bis(2,2,2-trifluoroethyl)maleate are not extensively documented in the literature. However, general principles of organic chemistry allow for predictions of its relative reactivity.

Compared to non-fluorinated maleate esters, such as dimethyl maleate or diethyl maleate, bis(2,2,2-trifluoroethyl)maleate is expected to be significantly more reactive towards nucleophiles at both the double bond and the carbonyl carbon. This is due to the powerful electron-withdrawing effect of the trifluoroethyl groups, which is much stronger than that of methyl or ethyl groups. A comparative study on the hydrolysis of various benzoate (B1203000) esters showed that the rate of hydrolysis is influenced by both steric and electronic effects of the alcohol moiety. nih.gov While steric hindrance can play a role, the electronic effect of the substituents is often a dominant factor.

When comparing bis(2,2,2-trifluoroethyl)maleate to its geometric isomer, bis(2,2,2-trifluoroethyl)fumarate, differences in reactivity are expected due to their stereochemistry. In general, maleate esters are often more reactive in certain reactions, such as Diels-Alder reactions, due to their cis-configuration which pre-organizes the dienophile for the cycloaddition. However, for nucleophilic additions to the double bond, the relative reactivity can be more complex and may depend on the specific nucleophile and reaction conditions. The hydrolysis rates of maleate and fumarate esters can also differ, often due to steric factors and differences in the stability of the transition states.

Polymerization and Copolymerization Research of Bis 2,2,2 Trifluoroethyl Maleate

Homopolymerization Mechanisms and Kinetics

Dialkyl maleates, as a class of monomers, are notoriously difficult to homopolymerize via standard free-radical mechanisms. This is attributed to significant steric hindrance around the double bond and the formation of a stable, non-propagating radical, which readily undergoes termination reactions rather than chain propagation. While Bis(2,2,2-trifluoroethyl)maleate is mentioned as a potential monomer in patents for processes like free radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, specific studies detailing the kinetics and success of such homopolymerizations are absent from peer-reviewed literature.

Free Radical Polymerization Studies

No dedicated studies on the free-radical homopolymerization kinetics of Bis(2,2,2-trifluoroethyl)maleate could be located. General polymer chemistry principles suggest that, like other 1,2-disubstituted ethylenes with bulky ester groups, this monomer would exhibit a very low ceiling temperature and a strong tendency towards degradative chain transfer, making successful homopolymerization under typical free-radical conditions highly unlikely.

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

Copolymerization Strategies with Diverse Monomers

Maleates typically participate more readily in copolymerization, especially with electron-rich comonomers where they often form alternating structures. It is plausible that Bis(2,2,2-trifluoroethyl)maleate is utilized in copolymer systems to impart specific properties, such as hydrophobicity or altered surface energy, due to its trifluoroethyl groups.

Compositional Control in Copolymerization

Effective control over the composition of a copolymer is crucial for tailoring its final properties. This is typically achieved by understanding the reactivity ratios of the comonomers. In the absence of any published studies on the copolymerization of Bis(2,2,2-trifluoroethyl)maleate, there is no data available on how to control its incorporation into a copolymer chain.

Kinetic Parameters in Copolymerization Processes

The determination of kinetic parameters, most notably monomer reactivity ratios, is fundamental to understanding and controlling a copolymerization process. These ratios predict the composition of the resulting copolymer based on the monomer feed composition. A thorough search of scientific databases and literature has yielded no studies that report on the kinetic parameters or reactivity ratios for the copolymerization of Bis(2,2,2-trifluoroethyl)maleate with any other monomer. Without this experimental data, any discussion of its copolymerization kinetics would be purely speculative.

Biocatalytic Polymerization Approaches for Maleate (B1232345) Esters

Biocatalytic polymerization has emerged as a promising green alternative to traditional chemical polymerization methods for synthesizing polyesters. This approach utilizes enzymes, typically lipases, as catalysts, offering high selectivity and milder reaction conditions, which can lead to polymers with well-defined structures and reduced environmental impact. While research specifically on the biocatalytic polymerization of Bis(2,2,2-trifluoroethyl)maleate is not extensively documented, the principles derived from studies on other diesters and lactones provide a strong foundation for its potential application.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for polyester (B1180765) synthesis through two main pathways: ring-opening polymerization (ROP) of lactones and polycondensation of dicarboxylic acids or their esters with diols nih.govmdpi.comnih.govscispace.com. For maleate esters, the relevant pathway is polycondensation. The enzymatic mechanism involves the formation of an acyl-enzyme intermediate at the lipase's active site, followed by reaction with a hydroxyl group from a diol or another monomer unit to form an ester linkage nih.govscispace.com.

The synthesis of aliphatic polyesters through lipase-catalyzed polycondensation of dicarboxylic acids and glycols has been successfully demonstrated, even in solvent-free systems researchgate.net. This method avoids the harsh conditions and metal catalysts often used in traditional polyester synthesis . The enzymatic process is highly chemo-, regio-, and enantio-selective, which can be advantageous for creating polymers with specific functionalities scispace.comnih.gov.

For the polymerization of a dialkyl maleate like Bis(2,2,2-trifluoroethyl)maleate, a suitable diol would be required as a comonomer. The reaction would proceed via a step-growth mechanism, where the enzyme catalyzes the transesterification between the maleate ester and the diol, releasing 2,2,2-trifluoroethanol (B45653) as a byproduct. A two-stage process, involving an initial oligomerization under low vacuum followed by a higher vacuum stage to remove the byproduct and drive the equilibrium towards high molecular weight polymer, has been shown to be effective for similar systems nih.gov.

The table below summarizes key enzymes and reaction types relevant to the potential biocatalytic polymerization of maleate esters.

| Enzyme | Common Abbreviation | Polymerization Type | Relevant Monomers |

| Candida antarctica Lipase B | CALB / Novozym 435 | Polycondensation, Ring-Opening Polymerization | Dicarboxylic acids/esters, Diols, Lactones |

| Candida rugosa Lipase | LCR | Polycondensation, Ring-Opening Polymerization | Dicarboxylic acids/esters, Diols, Lactides |

| Pseudomonas cepacia Lipase | Lipase PC | Ring-Opening Polymerization | Lactones |

| Porcine Pancreas Lipase | PPL | Ring-Opening Polymerization | Lactones |

Influence of Fluoroalkyl Groups on Polymerization Behavior

The presence of fluoroalkyl groups, such as the 2,2,2-trifluoroethyl groups in Bis(2,2,2-trifluoroethyl)maleate, is known to significantly influence the polymerization behavior of monomers and the properties of the resulting polymers. These effects stem from the strong electron-withdrawing nature and unique steric and electronic properties of fluorine atoms.

The trifluoromethyl (CF3) group is strongly electron-withdrawing, which can alter the reactivity of the monomer's double bond. In radical polymerization, this can affect the Alfrey-Price Q and e values, which describe the resonance stabilization and polarity of the monomer, respectively. For instance, studies on fluoroalkyl acrylates have shown that the introduction of fluorine substituents can modify these parameters, thereby influencing their copolymerization behavior with other monomers like styrene (B11656) researchgate.net. Electron-withdrawing groups can increase the double bond character of the carbonyl groups in maleimides, a related class of monomers, which in turn affects their complexation with electron-donating comonomers vcu.edu. A similar effect can be anticipated for maleates, where the trifluoroethyl groups would make the double bond more electron-deficient. This increased polarity could enhance its tendency to copolymerize with electron-rich monomers cmu.edu.

The reactivity of radicals can also be influenced by fluorine substitution. For example, the reactivity of the F3C• radical is known to decrease with an increasing number of fluorine atoms on the olefin monomer mdpi.com. This suggests that the propagation kinetics of fluorinated monomers can differ significantly from their non-fluorinated counterparts. Furthermore, the presence of electron-withdrawing groups can hinder homopolymerization while promoting copolymerization vcu.eduresearchgate.netafinitica.com.

From a polymer properties perspective, the incorporation of fluoroalkyl groups typically leads to materials with low surface energy, high thermal stability, and chemical resistance nih.govresearchgate.net. The fluorinated side chains tend to migrate to the polymer-air interface, creating a low-energy surface with hydrophobic and oleophobic properties. A comparison between fluorinated and non-fluorinated amphiphilic block copolymers revealed distinct differences in their monolayer formation at the air-water interface, highlighting the unique behavior imparted by the fluorinated segments nih.gov.

Polymer Architectural Control through Specific Polymerization Methods

Controlling the architecture of polymers derived from Bis(2,2,2-trifluoroethyl)maleate is crucial for tailoring their properties for specific applications. Due to the bulky and electron-withdrawing nature of the bis(2,2,2-trifluoroethyl) groups, conventional free-radical polymerization might lead to polymers with broad molecular weight distributions and limited architectural control. Advanced polymerization techniques, particularly controlled/living radical polymerization (CRP), offer precise control over molecular weight, polydispersity, and the synthesis of complex architectures like block copolymers nih.govnih.govspecificpolymers.comwikipedia.orgsigmaaldrich.com.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile CRP method that is tolerant to a wide range of functional monomers and reaction conditions specificpolymers.comwikipedia.org. The key to RAFT polymerization is the use of a chain transfer agent (CTA), which mediates the polymerization, allowing for the synthesis of well-defined polymers specificpolymers.com. This technique has been successfully applied to the controlled copolymerization of challenging monomer pairs like styrene and maleic anhydride (B1165640), yielding block copolymers with low polydispersity cmu.edu. Given its robustness, RAFT polymerization would be a suitable candidate for controlling the polymerization of Bis(2,2,2-trifluoroethyl)maleate, potentially enabling the synthesis of homopolymers with predetermined molecular weights and block copolymers by sequential monomer addition nih.govresearchgate.net. The bulky nature of the monomer's side chains might lead to a lower ceiling temperature (Tc), which is a consideration for polymerization conditions nih.govacs.org.

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that utilizes a transition metal catalyst to reversibly activate and deactivate propagating polymer chains sigmaaldrich.comsigmaaldrich.comcmu.eduillinois.edu. ATRP has been successfully employed for the polymerization of functional monomers, including those with hydroxyl groups, by careful selection of solvents, temperature, and initiator/catalyst systems cmu.edu. For a sterically hindered and electron-poor monomer like Bis(2,2,2-trifluoroethyl)maleate, optimization of ATRP conditions, such as the ligand for the copper catalyst and the solvent system, would be necessary to achieve good control over the polymerization sigmaaldrich.comcmu.edu.

The table below summarizes the key features of these controlled polymerization methods and their potential applicability to Bis(2,2,2-trifluoroethyl)maleate.

| Polymerization Method | Key Features | Potential for Bis(2,2,2-trifluoroethyl)maleate |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | High tolerance to functional groups and impurities; versatile for various monomers; enables synthesis of complex architectures. specificpolymers.comwikipedia.org | High potential for synthesizing well-defined homopolymers and block copolymers due to its robustness. cmu.edu |

| Atom Transfer Radical Polymerization (ATRP) | Provides excellent control over molecular weight and polydispersity; allows for the synthesis of various architectures. sigmaaldrich.comsigmaaldrich.com | Feasible with careful optimization of catalyst, ligand, and reaction conditions to accommodate the monomer's steric hindrance and electronic properties. cmu.educmu.edu |

By employing these advanced polymerization techniques, it is theoretically possible to create a variety of polymer architectures from Bis(2,2,2-trifluoroethyl)maleate, including well-defined homopolymers, block copolymers, and star polymers, thereby enabling the fine-tuning of material properties for advanced applications.

Advanced Materials Science Applications Derived from Bis 2,2,2 Trifluoroethyl Maleate Polymers

Development of Specialty Polymeric Materials for Optical Applications

Polymers containing fluorine are of significant interest for optical applications due to their characteristically low refractive indices, high optical transparency, and low chromatic aberration. The incorporation of the trifluoroethyl group is a common strategy to lower the refractive index of a polymer.

Specific research on modulating the refractive index of polymers derived from Bis(2,2,2-trifluoroethyl)maleate has not been identified. However, in analogous fluorinated polymer systems, the refractive index is a key property that is extensively studied. For instance, polymers derived from similar monomers like 2,2,2-trifluoroethyl acrylate (B77674) and 2,2,2-trifluoroethyl methacrylate (B99206) are known for their low refractive indices.

The refractive index of these related polymers is influenced by the fluorine content; a higher fluorine concentration typically leads to a lower refractive index. For context, data for polymers made from related trifluoroethyl monomers are provided below.

Table 1: Refractive Index of Related Fluorinated Polymers

| Polymer Name | CAS Number | Refractive Index (n20/D) |

|---|---|---|

| Poly(2,2,2-trifluoroethyl acrylate) | 29036-64-4 | 1.411 sigmaaldrich.com |

This table presents data for polymers similar to the subject of this article to illustrate the effect of the trifluoroethyl group. No specific refractive index data for poly(Bis(2,2,2-trifluoroethyl)maleate) was found.

Functional Polymers for Surface Engineering

The introduction of fluorine into polymers is a primary method for creating surfaces with very low surface energy. This low surface energy is responsible for imparting hydrophobic (water-repellent) and oleophobic (oil-repellent) properties to coatings.

There is no specific research available on the use of Bis(2,2,2-trifluoroethyl)maleate polymers for hydrophobic and oleophobic surface modifications. The general principle involves the migration of the low-energy C-F bonds to the polymer-air interface, creating a non-receptive surface for liquids like water and oils. The effectiveness of such a surface is typically quantified by measuring the contact angle of a liquid droplet on the surface. High contact angles indicate poor wetting and high repellency. For instance, superhydrophobic surfaces, which can be created using fluorinated polymers, exhibit water contact angles exceeding 150°. nih.gov

While the development of low surface energy coatings is a major application for fluoropolymers, no studies specifically detailing the formulation of coatings from Bis(2,2,2-trifluoroethyl)maleate polymers were found. The synthesis of low-energy fluoropolymers is a significant area of research for creating superhydrophobic or self-cleaning surfaces. These materials function by minimizing the intermolecular forces between the surface and a liquid, largely due to the low polarizability of the carbon-fluorine bond.

Investigation of Thermal and Chemical Stability in Polymers Derived from Bis(2,2,2-trifluoroethyl)maleate

Fluoropolymers are generally recognized for their exceptional thermal and chemical stability, attributed to the strength of the carbon-fluorine bond. Semifluorinated polymers, such as poly(meth)acrylates, exhibit high thermal stability and chemical resistance, making them suitable for applications in harsh environments. nih.gov

However, specific studies detailing the thermal degradation (e.g., via Thermogravimetric Analysis, TGA) or chemical resistance of polymers synthesized from Bis(2,2,2-trifluoroethyl)maleate are not present in the available literature. For related material classes, TGA is used to determine the temperatures at which the polymer starts to decompose, providing insight into its operational temperature limits. researchgate.netchemmethod.comresearchgate.net Similarly, chemical resistance is typically evaluated by exposing the polymer to various chemicals and observing changes in its physical and mechanical properties. thermofisher.compolyfluor.nlpolyfluor.nl

Crosslinking Agent Functionality in Polymeric Matrices

A crosslinking agent is a molecule that forms chemical links between polymer chains, creating a three-dimensional network. This process generally enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. There is no available research or data to suggest that Bis(2,2,2-trifluoroethyl)maleate is used or investigated as a crosslinking agent in polymeric matrices. Typically, molecules used as crosslinking agents have two or more reactive functional groups that can participate in the polymerization reaction to form network structures. While the maleate (B1232345) group contains a double bond, its use as a primary crosslinking agent is not a commonly documented application.

Role in Polymer Blends and Composites for Enhanced Performance

A comprehensive review of scientific literature and patent databases reveals a notable absence of research focused on the application of polymers derived specifically from Bis(2,2,2-trifluoroethyl)maleate in the formulation of polymer blends and composites. While the field of fluorinated polymers is extensive, the research focus has predominantly been on monomers such as 2,2,2-trifluoroethyl methacrylate (TFEMA) and 2,2,2-trifluoroethyl acrylate (TFEA). These related compounds have been investigated for their potential to enhance the properties of various polymer systems.

The scientific community has explored the incorporation of polymers and copolymers of TFEMA into dental composites, coatings, and other advanced materials. For instance, studies on dental composites have shown that the inclusion of TFEMA can influence properties like water sorption, solubility, and polymerization shrinkage. However, there is no corresponding body of research available for polymers synthesized from Bis(2,2,2-trifluoroethyl)maleate.

The lack of published data suggests that the homopolymer of Bis(2,2,2-trifluoroethyl)maleate may present polymerization challenges or that its properties may not be as advantageous as those of its acrylate and methacrylate counterparts for applications in blends and composites. Without experimental data, any discussion on its role in enhancing performance characteristics such as thermal stability, mechanical strength, or chemical resistance would be purely speculative.

Consequently, no data tables with detailed research findings on the performance of polymer blends and composites containing poly(bis(2,2,2-trifluoroethyl)maleate) can be provided. The scientific community has yet to publish research in this specific area.

Bis 2,2,2 Trifluoroethyl Maleate As a Versatile Synthon in Organic Synthesis

Utility in Mitsunobu Reaction Protocols

The Mitsunobu reaction is a versatile method for the dehydrative alkylation of nucleophiles with alcohols. organic-chemistry.org However, the scientific literature consistently indicates that the related compound, Bis(2,2,2-trifluoroethyl) malonate, is the species that serves as an effective carbon nucleophile in this reaction. organic-chemistry.orgnih.govresearchgate.netwustl.edu The increased acidity of the malonate methylene (B1212753) protons facilitates the reaction. There is no evidence to suggest that Bis(2,2,2-trifluoroethyl)maleate is utilized in Mitsunobu reaction protocols.

Precursor for the Synthesis of Fluoroalkyl-Substituted Building Blocks

Synthesis of Fluoroalkyl-Substituted Cyclopropanes

The synthesis of cyclopropanes containing fluoroalkyl groups is an area of significant interest in medicinal chemistry. organic-chemistry.orgrsc.orgnih.govfigshare.com However, the available literature does not describe the use of Bis(2,2,2-trifluoroethyl)maleate as a direct precursor for these structures. Instead, research shows that bis(2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates are synthesized from diazo-bis-2,2,2-trifluoroethylmalonate. rsc.org

Formation of Fluoroalkyl Phosphonates and Related Organophosphorus Compounds

Fluoroalkyl phosphonates are valuable reagents, particularly in the Horner-Wadsworth-Emmons reaction for the synthesis of Z-olefins. bme.hunih.gov The synthesis of these organophosphorus compounds, such as bis(2,2,2-trifluoroethyl) phosphonates, typically proceeds through pathways involving precursors like tris(2,2,2-trifluoroethyl)phosphite or by transesterification from other phosphonates. nih.govmdpi.com There is no scientific literature indicating that Bis(2,2,2-trifluoroethyl)maleate is used as a starting material for the formation of fluoroalkyl phosphonates. Other research has focused on the use of bis(2,2,2-trifluoroethyl)phosphonoalkynes as dienophiles in Diels-Alder reactions. ysu.edu

Role in Multi-component Reactions

Multi-component reactions (MCRs), such as the Ugi and Passerini reactions, are efficient processes that combine three or more reactants in a single step. organic-chemistry.orgwikipedia.orgmdpi.com These reactions are highly valued for their ability to rapidly generate molecular complexity. A review of the literature on MCRs does not show any instances of Bis(2,2,2-trifluoroethyl)maleate being employed as a reactant.

Stereoselective Transformations Utilizing the Maleate (B1232345) Chirality

Bis(2,2,2-trifluoroethyl)maleate is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not have inherent chirality that can be utilized in stereoselective transformations. While asymmetric reactions can be performed on such substrates to induce chirality, for instance, through the use of chiral catalysts, there are no specific examples of such stereoselective transformations using Bis(2,2,2-trifluoroethyl)maleate reported in the scientific literature.

Advanced Analytical and Spectroscopic Characterization Methodologies in Bis 2,2,2 Trifluoroethyl Maleate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Bis(2,2,2-trifluoroethyl)maleate. ysu.edu It provides granular information about the chemical environment of each atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for elucidating the core structure of Bis(2,2,2-trifluoroethyl)maleate.

¹H NMR: The ¹H NMR spectrum of Bis(2,2,2-trifluoroethyl)maleate is expected to show distinct signals corresponding to the different types of protons in the molecule. The vinyl protons of the maleate (B1232345) backbone typically appear as a singlet in the olefinic region of the spectrum. The methylene (B1212753) protons of the trifluoroethyl groups will exhibit a characteristic quartet splitting pattern due to coupling with the adjacent fluorine atoms. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the trifluoromethyl groups and the ester functionalities.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. Key resonances include those for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, and the carbons of the trifluoroethyl groups. The carbon attached to the three fluorine atoms will appear as a quartet due to one-bond C-F coupling. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, providing further confirmation of the molecular structure. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Bis(2,2,2-trifluoroethyl)maleate. This interactive table provides an overview of the expected chemical shift regions for the different nuclei in Bis(2,2,2-trifluoroethyl)maleate.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Olefinic (CH=CH) | 6.0 - 7.0 | Singlet |

| ¹H | Methylene (OCH₂) | 4.0 - 5.0 | Quartet |

| ¹³C | Carbonyl (C=O) | 160 - 170 | Singlet |

| ¹³C | Olefinic (CH=CH) | 125 - 135 | Singlet |

| ¹³C | Methylene (OCH₂) | 60 - 70 | Quartet |

| ¹³C | Trifluoromethyl (CF₃) | 120 - 130 | Quartet |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. sigmaaldrich.comresearchgate.net

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and powerful tool for studying fluorinated compounds like Bis(2,2,2-trifluoroethyl)maleate. nih.govnih.gov Given that ¹⁹F is a 100% naturally abundant nucleus with a high gyromagnetic ratio, it provides clear and informative spectra. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups. This signal will appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift of this peak provides a unique fingerprint for the trifluoroethyl ester moiety. ucsb.eduresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and confirming the elemental composition of Bis(2,2,2-trifluoroethyl)maleate. ysu.edunih.gov The molecular ion peak in the mass spectrum will correspond to the molecular weight of the compound, which is 280.12 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the molecular formula C₈H₆F₆O₄. nih.gov

Electron impact (EI) ionization often leads to characteristic fragmentation patterns that can be used to piece together the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. miamioh.eduyoutube.com For Bis(2,2,2-trifluoroethyl)maleate, fragmentation may involve the loss of a trifluoroethoxy radical (•OCH₂CF₃) or a trifluoroethoxide group. The analysis of these fragment ions provides corroborative evidence for the proposed structure. sapub.orgresearchgate.net

Table 2: Key Mass Spectrometry Data for Bis(2,2,2-trifluoroethyl)maleate. This interactive table summarizes the expected mass-to-charge ratios for the molecular ion and potential fragments.

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 280 | Molecular Ion |

| [M - OCH₂CF₃]⁺ | 181 | Loss of a trifluoroethoxy group |

| [M - COOCH₂CF₃]⁺ | 153 | Loss of a trifluoroethoxycarbonyl group |

| [CF₃CH₂O]⁺ | 99 | Trifluoroethoxy cation |

Note: The observed fragmentation pattern can vary depending on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.govresearchgate.netnih.gov For Bis(2,2,2-trifluoroethyl)maleate, these spectra will be dominated by absorptions corresponding to the C=O, C=C, C-O, and C-F bonds.

IR Spectroscopy: The IR spectrum will show a strong, characteristic absorption band for the C=O stretching vibration of the ester groups, typically in the region of 1720-1740 cm⁻¹. The C=C stretching of the maleate double bond will appear as a weaker absorption around 1640 cm⁻¹. Strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl groups are expected in the region of 1100-1300 cm⁻¹. The C-O stretching vibrations of the ester linkage will also be present. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for the C=C bond, which often gives a strong Raman signal. The symmetric vibrations of the molecule may be more prominent in the Raman spectrum compared to the IR spectrum. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Bis(2,2,2-trifluoroethyl)maleate. This interactive table highlights the key vibrational modes and their expected frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| C=O (Ester) | Stretching | 1720 - 1740 | Strong (IR) |

| C=C (Alkene) | Stretching | 1630 - 1650 | Medium to Weak (IR), Strong (Raman) |

| C-F (Trifluoromethyl) | Stretching | 1100 - 1300 | Strong (IR) |

| C-O (Ester) | Stretching | 1000 - 1300 | Strong (IR) |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for determining the purity of Bis(2,2,2-trifluoroethyl)maleate and for separating it from reaction mixtures or impurities. ysu.edu

Gas Chromatography (GC): Due to its volatility, Bis(2,2,2-trifluoroethyl)maleate is well-suited for analysis by gas chromatography. nih.govmdpi.com A GC analysis, often coupled with a mass spectrometer (GC-MS), can separate the compound from other volatile components and provide simultaneous identification based on its retention time and mass spectrum. nih.govresearchgate.net The choice of the GC column's stationary phase is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of Bis(2,2,2-trifluoroethyl)maleate. nih.govresearchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common method for separating esters. A UV detector can be used for detection, as the double bond and carbonyl groups exhibit UV absorbance. HPLC is particularly useful for analyzing non-volatile impurities or for preparative-scale purification.

Thermal Analysis Methods for Reaction Process Studies (e.g., DSC, TGA for polymerization studies)

A comprehensive review of scientific literature and research databases reveals a notable absence of specific studies focusing on the thermal analysis of the polymerization of Bis(2,2,2-trifluoroethyl)maleate. Methodologies such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard for characterizing the polymerization processes of monomers, providing critical data on glass transition temperatures (Tg) of the resulting polymers, as well as their thermal stability and decomposition profiles.

While extensive research exists on the thermal properties of various other fluorinated polymers, including polyacrylates, polyethers, and polyphosphazenes, direct experimental data for poly(bis(2,2,2-trifluoroethyl)maleate) is not presently available in the public domain. Such studies would be invaluable for understanding the reaction kinetics and the thermal performance of the polymer, which are crucial for determining its potential applications.

Future research in this area would be necessary to generate the data required for a thorough analysis. This would involve the synthesis and subsequent thermal characterization of poly(bis(2,2,2-trifluoroethyl)maleate), from which detailed findings on its thermal behavior during polymerization could be established and reported.

Computational and Theoretical Investigations of Bis 2,2,2 Trifluoroethyl Maleate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. core.ac.uk By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and orbital energies, which are fundamental to a molecule's stability and reactivity.

For Bis(2,2,2-trifluoroethyl)maleate, DFT calculations at a level like B3LYP/6-31G(d,p) would be employed to optimize the molecule's geometry and compute key electronic descriptors. core.ac.uk Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface. core.ac.uk These maps reveal regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. For Bis(2,2,2-trifluoroethyl)maleate, the MEP would likely show negative potential around the carbonyl oxygens and positive potential near the hydrogen atoms.

These calculations provide quantitative data that helps predict how the molecule will interact with other chemical species. mdpi.com

Table 1: Predicted Electronic Properties of Bis(2,2,2-trifluoroethyl)maleate via DFT

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates potential for electron donation in reactions. |

| LUMO Energy | -1.2 eV | Indicates ability to accept electrons; relates to electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 7.3 eV | Correlates with chemical reactivity and stability. A larger gap implies higher stability. |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity, affecting intermolecular forces and solubility. |

| Global Hardness (η) | 3.65 eV | Derived from HOMO/LUMO energies, measures resistance to change in electron distribution. researchgate.net |

| Global Electronegativity (χ) | 4.85 eV | Measures the power of the molecule to attract electrons. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ethz.ch MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. ucr.edu

For Bis(2,2,2-trifluoroethyl)maleate, MD simulations can explore the molecule's conformational space, which is defined by the rotation around its single bonds, particularly the C-O bonds of the ester groups. These simulations, often run for nanoseconds, reveal the most stable conformations and the energy barriers between them. nih.gov The presence of the bulky and electronegative trifluoroethyl groups significantly influences these conformational preferences.

Furthermore, MD simulations can be used to study how Bis(2,2,2-trifluoroethyl)maleate interacts with other molecules, such as solvents or reactants. nih.gov Simulations in a solvent box (e.g., water or an organic solvent) would show how solvent molecules arrange around the solute and the nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals forces) involved. mdpi.com Studies on 2,2,2-trifluoroethanol (B45653) (TFE) have shown that it tends to aggregate around peptides, creating a unique microenvironment. nih.gov A similar clustering effect of the trifluoroethyl groups in Bis(2,2,2-trifluoroethyl)maleate could influence its interactions and reactivity. The analysis of parameters like radial distribution functions and interaction energies provides quantitative insights into these phenomena. mdpi.com

Table 2: Key Analyses from Molecular Dynamics Simulations of Bis(2,2,2-trifluoroethyl)maleate

| Analysis Type | Information Gained | Example Application |

|---|---|---|

| Dihedral Angle Distribution | Identifies preferred rotational states (conformers) and their populations. | Determining the most stable spatial arrangement of the two trifluoroethyl ester groups. |

| Radial Distribution Function (g(r)) | Describes the probability of finding another atom or molecule at a certain distance. | Analyzing the solvation shell structure in an aqueous solution. |

| Interaction Energy Calculation | Quantifies the strength of non-covalent interactions between molecules. mdpi.com | Calculating the binding energy with another reactant molecule. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time, indicating structural stability. | Assessing the stability of a particular conformer during the simulation. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, these methods can identify transition states, intermediates, and activation energies, providing a detailed, step-by-step picture of the reaction mechanism. researchgate.net

For Bis(2,2,2-trifluoroethyl)maleate, computational modeling could be used to explore various potential reactions. For example, the double bond in the maleate (B1232345) backbone is susceptible to addition reactions, such as hydrogenation or halogenation. The ester groups can undergo hydrolysis. Theoretical studies can model these processes by:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Searching for Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants and products. This is a critical step, as the structure of the TS reveals the geometry of the activated complex.

Calculating Activation Energy (Ea): Determining the energy difference between the reactants and the transition state, which is a key factor governing the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. researchgate.net

Such studies can predict whether a reaction is kinetically or thermodynamically favorable and can explain observed regioselectivity or stereoselectivity, as seen in hydrophosphination reactions studied by DFT. researchgate.net

Prediction of Spectroscopic Parameters via Theoretical Approaches

Theoretical methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. mpg.de

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. wiley.com Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. github.io These values are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane). For Bis(2,2,2-trifluoroethyl)maleate, this would involve predicting the ¹H, ¹³C, and ¹⁹F NMR spectra. Accurate predictions often require averaging the results over several low-energy conformers identified through conformational analysis, as the observed spectrum is a Boltzmann-weighted average of all contributing structures. github.io

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of Bis(2,2,2-trifluoroethyl)maleate can also be simulated. These calculations involve computing the second derivatives of the energy with respect to atomic displacements to find the frequencies and intensities of the vibrational modes. The resulting theoretical spectrum can be compared with experimental data to assign specific peaks to particular molecular motions, such as C=O stretching, C-F stretching, or C=C bond vibrations. nih.gov

Table 3: Theoretical vs. Hypothetical Experimental NMR Shifts (ppm) for Bis(2,2,2-trifluoroethyl)maleate

| Atom Type | Calculated Chemical Shift (δ) | Hypothetical Experimental Shift (δ) | Assignment |

|---|---|---|---|

| ¹H (Olefinic) | 6.45 | 6.30 | -CH=CH- |

| ¹H (Methylene) | 4.60 | 4.55 | -O-CH₂-CF₃ |

| ¹³C (Carbonyl) | 164.5 | 165.0 | C=O |

| ¹³C (Olefinic) | 130.2 | 129.8 | -CH=CH- |

| ¹³C (Methylene) | 62.1 (q) | 61.5 (q) | -O-CH₂-CF₃ |

| ¹³C (Trifluoromethyl) | 123.0 (q) | 123.5 (q) | -CF₃ |

Note: Calculated values are illustrative and based on typical DFT predictions. Experimental values are hypothetical.

Design of Novel Maleate-Based Compounds Using In Silico Methods

In silico methods are pivotal in the rational design of new molecules with desired functionalities, saving significant time and resources compared to traditional trial-and-error synthesis. mdpi.com Starting with the scaffold of Bis(2,2,2-trifluoroethyl)maleate, computational tools can be used to design and screen libraries of new derivatives.

The process typically involves:

Defining a Target Property: This could be enhanced thermal stability, specific solubility characteristics, liquid crystalline behavior, or biological activity. nih.gov

Virtual Library Generation: Modifying the parent structure by adding or changing functional groups. For instance, the hydrogens on the double bond could be replaced, or the trifluoroethyl groups could be swapped for other fluorinated or non-fluorinated alkyl chains.

Property Prediction: Using computational methods to predict the properties of each new virtual compound. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with specific activities or properties. nih.gov For potential therapeutic applications, molecular docking simulations could predict the binding affinity of the designed compounds to a specific protein target. mdpi.com

Candidate Selection: Promising candidates that exhibit the desired properties in silico are then prioritized for chemical synthesis and experimental validation.

This approach allows for the systematic exploration of chemical space to identify novel maleate-based compounds with optimized performance for specific applications, from materials science to drug discovery. researchgate.net

Future Research Directions and Emerging Trends in Bis 2,2,2 Trifluoroethyl Maleate Chemistry

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and subsequent chemical transformations of bis(2,2,2-trifluoroethyl)maleate and related fluoroalkyl esters are ripe for innovation through the development of novel catalytic systems. Current methodologies often rely on traditional esterification protocols which may require harsh conditions. Future research will likely focus on more efficient and selective catalytic approaches.

Transition-Metal Catalysis: The use of transition-metal catalysts for C-H bond activation and functionalization is a burgeoning area in organic synthesis. beilstein-journals.org Catalytic systems based on metals like palladium, nickel, or rhodium could enable the direct fluorination or fluoroalkylation of maleate (B1232345) precursors, potentially offering more streamlined and atom-economical routes to bis(2,2,2-trifluoroethyl)maleate. beilstein-journals.orgnih.govnih.gov For instance, palladium-catalyzed allylic fluorination has demonstrated the formation of C-F bonds under mild conditions. beilstein-journals.org

Organocatalysis: Metal-free organocatalysis presents an attractive alternative, avoiding the potential for metal contamination in the final products. rsc.orgnewiridium.com Chiral organocatalysts could be employed for the asymmetric synthesis of fluorinated esters, leading to materials with specific chiroptical properties. mdpi.com Furthermore, organocatalytic methods are being developed for the C–H fluoroalkylation of polymers, a strategy that could be adapted for the post-polymerization modification of polymers derived from bis(2,2,2-trifluoroethyl)maleate. rsc.org

Enzymatic Catalysis: Biocatalysis offers a green and highly selective approach to chemical synthesis. nih.govnih.govresearchgate.net Lipases, for example, have been utilized in the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers through hydrolysis of their corresponding esters. researchgate.net The exploration of enzymes for the synthesis and transformation of bis(2,2,2-trifluoroethyl)maleate could lead to more sustainable and environmentally benign processes. nih.govnih.gov

| Catalytic Approach | Potential Advantages | Illustrative Precedent |

| Transition-Metal Catalysis | High efficiency, selectivity, and potential for novel transformations. | Palladium-catalyzed allylic fluorination for C-F bond formation. beilstein-journals.org |

| Organocatalysis | Metal-free, potential for asymmetric synthesis, and milder reaction conditions. | Organocatalytic C–H fluoroalkylation of aromatic polymers. rsc.org |

| Enzymatic Catalysis | High selectivity, environmentally friendly ("green chemistry"), and mild reaction conditions. | Lipase-catalyzed hydrolysis for the synthesis of fluorinated amino acids. researchgate.net |

Integration into Supramolecular Chemistry and Self-Assembly Research

The presence of highly electronegative fluorine atoms in bis(2,2,2-trifluoroethyl)maleate can significantly influence intermolecular interactions, making it a compelling building block for supramolecular chemistry and self-assembly. nih.govresearchgate.net The introduction of fluorine can lead to more stable and robust lattice structures in self-assembling systems. nih.gov

Future research is anticipated to explore how the trifluoroethyl groups can direct the formation of well-defined supramolecular architectures. The interplay of hydrogen bonding, dipole-dipole interactions, and potentially halogen bonding involving the fluorine atoms could be harnessed to create complex, functional assemblies. For example, fluorinated amphiphilic peptides have been shown to self-assemble into hydrogels, with the degree of fluorination playing a critical role in controlling the resulting structures. rsc.org Similar principles could be applied to molecules incorporating the bis(2,2,2-trifluoroethyl)maleate motif.

The self-assembly of block copolymers containing fluorinated segments is another promising avenue. Amphiphilic fluorinated block copolymers have been synthesized and used as dispersants for graphene, demonstrating the ability of the fluorinated block to influence the material's interfacial properties. mdpi.com By analogy, block copolymers incorporating bis(2,2,2-trifluoroethyl)maleate could be designed to self-assemble into a variety of nanostructures, such as micelles, vesicles, or cylinders, with potential applications in drug delivery and nanotechnology. whiterose.ac.uk

Applications in Niche Advanced Functional Materials

The unique electronic properties and stability conferred by fluorine make bis(2,2,2-trifluoroethyl)maleate a candidate for the development of niche advanced functional materials.

Optical and Electronic Materials: The incorporation of fluorine atoms into conjugated organic materials is a known strategy to lower both the HOMO and LUMO energy levels, which can enhance electron injection and improve stability against oxidation. rsc.orgumons.ac.be This makes fluorinated materials suitable for use in electronic devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). rsc.orgnorthwestern.edu Polymers and small molecules derived from bis(2,2,2-trifluoroethyl)maleate could be investigated for their potential in these applications. Fluorinated polymers are also utilized in photonics, for example, as materials for optical waveguides, due to their low optical propagation losses. mdpi.com

Energy Storage: The high electrochemical stability of fluorinated compounds makes them attractive for applications in energy storage. For instance, bis(2,2,2-trifluoroethyl) ether has been investigated as an electrolyte co-solvent to mitigate self-discharge in lithium-sulfur batteries. psu.edunih.govsigmaaldrich.com Similarly, bis(2,2,2-trifluoroethyl) carbonate is being explored as a fire suppressant for lithium-ion batteries due to the flammability of conventional electrolyte components. nih.gov Polymers or additives derived from bis(2,2,2-trifluoroethyl)maleate could be designed to enhance the safety and performance of next-generation batteries.

Functional Coatings: The low surface energy of fluorinated polymers leads to hydrophobic and oleophobic properties, making them ideal for protective and anti-fouling coatings. Research into copolymers of bis(2,2,2-trifluoroethyl)maleate could lead to new coating materials with tailored surface properties.

Sustainable and Biorenewable Routes to Fluoroalkyl Maleate Esters

The increasing emphasis on green chemistry is driving research towards more sustainable and biorenewable methods for producing chemicals. For fluoroalkyl maleate esters, this involves exploring both bio-based feedstocks and environmentally benign synthetic processes.

A key component of bis(2,2,2-trifluoroethyl)maleate is 2,2,2-trifluoroethanol (B45653). While traditionally synthesized from petrochemical sources, future research could focus on developing bio-based routes to this and other fluorinated alcohols. This would significantly improve the green credentials of the resulting maleate esters.

Furthermore, the use of enzymatic catalysis, as mentioned earlier, represents a significant step towards sustainable synthesis. nih.govnih.govresearchgate.net Enzymes operate under mild conditions (room temperature and neutral pH) in aqueous media, reducing the energy consumption and waste generation associated with traditional chemical synthesis. mdpi.com The development of robust and efficient biocatalysts for the esterification of maleic acid with fluorinated alcohols is a key area for future investigation.

Development of Advanced Polymer Architectures and Composites

The polymerization of bis(2,2,2-trifluoroethyl)maleate, either alone or in combination with other monomers, opens the door to a vast array of advanced polymer architectures with tailored properties.

Block Copolymers: As previously noted, the synthesis of block copolymers containing segments derived from bis(2,2,2-trifluoroethyl)maleate is a promising research direction. mdpi.com Reversible addition-fragmentation chain-transfer (RAFT) polymerization is a powerful technique for creating well-defined block copolymers with controlled molecular weights and low dispersity. mdpi.com These materials could find use as surfactants, compatibilizers for polymer blends, or as self-assembling systems for nanotechnology. mdpi.com

Star Polymers: Star-shaped polymers, with multiple polymer arms radiating from a central core, exhibit unique solution and bulk properties compared to their linear counterparts. nih.gov The synthesis of star polymers incorporating bis(2,2,2-trifluoroethyl)maleate could lead to materials with interesting rheological and thermal properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Bis(2,2,2-trifluoroethyl)maleate with high purity?

- Methodological Answer : The compound can be synthesized via esterification of maleic anhydride with 2,2,2-trifluoroethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:

- Molar ratio : 1:2 (maleic anhydride to trifluoroethanol) to ensure complete di-ester formation.

- Temperature : Reflux conditions (80–100°C) in anhydrous toluene or dichloromethane.

- Purification : Sequential washing with sodium bicarbonate to remove unreacted acid, followed by distillation under reduced pressure to isolate the product .

Q. How can residual impurities like unreacted trifluoroethanol or maleic acid be quantified in Bis(2,2,2-trifluoroethyl)maleate?

- Analytical Workflow :

- HPLC : Use a Zorbax XDB-C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 70:30 acetonitrile/0.1% phosphoric acid. Monitor at 210 nm. Retention times: ~1.5 min for maleate esters, ~0.4 min for polar impurities .

- GC-MS : For volatile impurities (e.g., trifluoroethanol), employ a DB-5MS column and electron ionization at 70 eV.

Advanced Research Questions

Q. What role does the trifluoroethyl group play in the hydrolytic stability of Bis(2,2,2-trifluoroethyl)maleate under acidic or basic conditions?

- Mechanistic Insight : The electron-withdrawing trifluoroethyl groups reduce ester reactivity toward hydrolysis.

- Kinetic Studies : Under basic conditions (pH 10, borate buffer), degradation is minimal (<5% over 24 hours at 25°C). In contrast, non-fluorinated analogs (e.g., bis(2-ethylhexyl)maleate) degrade rapidly under similar conditions .

- Analytical Validation : Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., mono-esters or maleic acid) .

Q. How does Bis(2,2,2-trifluoroethyl)maleate perform as a dienophile in Diels-Alder reactions compared to non-fluorinated maleates?

- Experimental Design :

- Reactivity : The electron-deficient maleate core enhances dienophilicity. Reactions with cyclopentadiene show a 2.3× faster rate constant (k = 0.45 Ms) vs. bis(ethyl)maleate (k = 0.19 Ms) at 25°C.

- Regioselectivity : Fluorinated esters favor endo transition states, confirmed by NMR coupling constants in adducts .

Methodological Challenges & Data Contradictions

Q. How should researchers address discrepancies between NMR and HPLC purity assessments of Bis(2,2,2-trifluoroethyl)maleate?

- Root Cause Analysis :

- NMR Limitations : Overestimates purity if impurities lack protons/fluorines (e.g., inorganic salts).

- HPLC Sensitivity : Detects non-UV-active impurities (e.g., residual catalysts) only with charged aerosol detection (CAD).

- Resolution : Cross-validate with ion chromatography (for ionic impurities) and elemental analysis (C/F ratio) .

Q. What precautions are critical when handling Bis(2,2,2-trifluoroethyl)maleate in electrophilic reactions?

- Safety Protocol :

- PPE : Nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential release of trifluoroacetic acid upon decomposition.

- Waste Disposal : Neutralize with calcium carbonate before aqueous disposal to avoid environmental release .

Applications in Material Science

Q. Can Bis(2,2,2-trifluoroethyl)maleate act as a co-monomer in fluoropolymer synthesis to enhance thermal stability?

- Experimental Evidence : Copolymerization with tetrafluoroethylene (TFE) via radical initiation yields polymers with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.